molecular formula C19H20FN3O3 B5317625 methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No. B5317625
M. Wt: 357.4 g/mol
InChI Key: QOERFQNNUOOUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and social anxiety disorders. It was first developed in the 1970s by the Swiss pharmaceutical company Hoffmann-La Roche and was later approved for use in several countries, including Canada, Australia, and Europe. Moclobemide is a relatively new drug that has gained popularity due to its unique mechanism of action and fewer side effects compared to other antidepressant medications.

Mechanism of Action

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. Unlike other MAO inhibitors, this compound does not inhibit MAO-B, which is responsible for breaking down tyramine, a compound found in many foods and beverages. This makes this compound less likely to cause the potentially dangerous hypertensive crisis that can occur with other MAO inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This compound has been found to have fewer side effects compared to other antidepressant medications, such as weight gain, sexual dysfunction, and sedation.

Advantages and Limitations for Lab Experiments

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for use in lab experiments. It has a unique mechanism of action compared to other antidepressant medications, which can provide insights into the underlying biology of depression and anxiety disorders. Additionally, its selectivity for MAO-A makes it less likely to cause side effects such as hypertensive crisis. However, this compound has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its effectiveness may be limited in certain populations, such as those with severe depression or treatment-resistant depression.

Future Directions

There are several potential future directions for research on methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound in combination with other medications for the treatment of bipolar disorder and obsessive-compulsive disorder. Further studies are also needed to determine the long-term efficacy and safety of this compound in the treatment of depression and anxiety disorders.

Synthesis Methods

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-fluorophenylpiperazine in the presence of a reducing agent such as iron powder, followed by acylation with methyl chloroformate. The resulting compound is then treated with ammonia to yield this compound.

Scientific Research Applications

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Additionally, it has been used in combination with other medications to treat bipolar disorder and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-18(24)14-6-2-4-8-16(14)21-19(25)23-12-10-22(11-13-23)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERFQNNUOOUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.